KVLD Fails to Inhibit Platelet Aggregation, Differentiating It from Integrin-Targeting RGD Peptides
The tetrapeptide H-Lys-Val-Leu-Asp-OH (KVLD) exhibits no inhibitory activity on platelet aggregation, contrasting with previously published claims. This establishes a clear functional divergence from RGD (Arg-Gly-Asp)-containing peptides, which are established potent inhibitors of platelet aggregation [1]. This negative result is a critical differentiator for researchers seeking to avoid confounding anti-thrombotic effects in inflammation models.
| Evidence Dimension | Inhibition of Platelet Aggregation |
|---|---|
| Target Compound Data | No inhibition (KVLD does not inhibit platelet aggregation) |
| Comparator Or Baseline | RGD-containing peptides (Class baseline: Established potent inhibitors of platelet aggregation via GP IIb/IIIa receptor binding) |
| Quantified Difference | Complete absence of activity vs. established class-level activity |
| Conditions | In vitro platelet aggregation assay (referenced in Farmaco 1991 publication) |
Why This Matters
This functional null profile qualifies KVLD as an essential negative control for deconvoluting anti-inflammatory mechanisms from anti-platelet effects in ex vivo or in vivo thrombosis/inflammation models.
- [1] Marastoni, M., Scaranari, V., Salvadori, S., Tomatis, R., Spisani, S., & Traniello, S. (1991). Synthesis and antiaggregatory activity of antiflammin related peptides. Farmaco, 46(11), 1265–1272. PMID: 1811615. View Source
